molecular formula C13H10N2O B2684269 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile CAS No. 1349715-66-7

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile

Cat. No.: B2684269
CAS No.: 1349715-66-7
M. Wt: 210.236
InChI Key: SEHCLBAWERYHDQ-UHFFFAOYSA-N
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Description

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile is a chemical compound of significant interest in medicinal chemistry and organic synthesis, belonging to the class of pyridine derivatives. These derivatives are widely studied for their utility as building blocks in constructing more complex molecules and for their potential biological activities. The structure of this compound, which incorporates both a pyridine-carbonitrile core and a hydroxymethylphenyl substituent, suggests its value as a versatile intermediate in research and development. Research Applications: This compound is primarily investigated for use as a key synthetic intermediate. Its molecular framework makes it suitable for exploring structure-activity relationships (SAR) in drug discovery projects. Pyridinecarbonitriles often serve as precursors in the synthesis of potential pharmaceutical agents, with research applications potentially spanning the development of central nervous system (CNS) therapeutics and other biologically active molecules. Handling and Safety: As with similar chemical reagents, appropriate safety precautions must be followed. Researchers should consult the safety data sheet (SDS) before use. It is advised to wear suitable personal protective equipment, including protective clothing, gloves, and eye protection, and to handle the product only in a well-ventilated environment, such as a chemical fume hood. Important Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-7-13-5-4-12(8-15-13)11-3-1-2-10(6-11)9-16/h1-6,8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHCLBAWERYHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349715-66-7
Record name 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with 2-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 5-[3-(carboxy)phenyl]pyridine-2-carbonitrile.

    Reduction: Formation of 5-[3-(hydroxymethyl)phenyl]pyridine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis Overview

  • Method : Commonly synthesized through the reaction of 3-(hydroxymethyl)phenyl compounds with pyridine derivatives.
  • Yield : Typically high yields (up to 75%) are reported in literature under optimized conditions using solvents like dichloromethane and reagents such as thionyl chloride .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications. Notably, it has demonstrated antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile, show significant antibacterial effects against various strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal activity : Exhibits antifungal properties against species such as Candida albicans .

Case Study: Antimicrobial Efficacy

A study conducted by Judge et al. highlighted the effectiveness of substituted pyridine derivatives in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL for various strains .

Therapeutic Applications

The potential therapeutic applications of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile are being explored in several areas:

Neuroprotective Agents

Recent research has suggested that pyridine derivatives can act as inhibitors of certain receptors involved in neurodegenerative diseases. For instance, they may target TRPC6 channels, which are implicated in calcium signaling pathways related to neuronal health .

Corrosion Inhibition

The compound has also been studied for its use as a corrosion inhibitor in metal protection applications. Experimental data indicate that it can significantly reduce corrosion rates in acidic environments .

Activity TypeTested OrganismsMIC (μg/mL)
AntibacterialStaphylococcus aureus6.25 - 12.5
AntibacterialEscherichia coli6.25 - 12.5
AntifungalCandida albicans12.5

Table 2: Synthesis Conditions

Reaction ConditionYield (%)Solvent
Thionyl chloride with dichloromethane75Dichloromethane
Mannich reactionVariesAnhydrous solvents

Mechanism of Action

The mechanism of action of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Similarity Score Notable Properties/Applications Reference
5-[3-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile 3-(Hydroxymethyl)phenyl at pyridine-5-position Enhanced hydrophilicity; potential metabolic stability
5-(Hydroxymethyl)picolinonitrile Hydroxymethyl at pyridine-5-position 0.91 High similarity; likely shared solubility profile
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile 4-(Hydroxymethyl)phenyl at pyridine-3-position 0.85 Altered substituent position may affect target binding
3-(Methoxymethyl)picolinonitrile Methoxymethyl at pyridine-3-position 0.94 Increased lipophilicity vs. hydroxymethyl analog
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile Amino and trifluoromethyl groups Apalutamide intermediate; high reactivity
5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile Fluoropropylamino substitution Fluorine enhances bioavailability; used in kinase inhibitors

Substituent Position and Functional Group Impact

  • Hydroxymethyl vs. Methoxymethyl : The hydroxymethyl group in the target compound offers hydrogen-bonding capability, improving aqueous solubility compared to the methoxymethyl analog (: similarity 0.94), which is more lipophilic and metabolically resistant to oxidation .

Pharmacological Relevance

  • Amino and Trifluoromethyl Derivatives: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile () is a key intermediate in apalutamide synthesis. The trifluoromethyl group enhances metabolic stability and membrane permeability, whereas the hydroxymethyl group in the target compound may prioritize solubility over passive diffusion .
  • Thiazole-Containing Analogs: Compounds like 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () exhibit kinase inhibitory activity. The absence of a thiazole ring in the target compound may limit its utility in similar pathways .

Physicochemical and Metabolic Properties

  • Hydrophilicity: The hydroxymethyl group increases water solubility compared to methyl or methoxy derivatives, as seen in ’s 5-CH2-OH-[S2200] (2-(2-{[5-(hydroxymethyl)-2-methylphenoxy]methyl}phenyl)-2-methoxy-N-methylacetamide) .
  • Metabolism : Hydroxymethyl groups are prone to glucuronidation or oxidation, unlike trifluoromethyl or methoxy groups, which resist metabolic degradation .

Biological Activity

5-[3-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile (C13H12N2O) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with a carbonitrile group and a hydroxymethyl-substituted phenyl group at the 3-position. This unique arrangement of functional groups influences both its chemical reactivity and biological activity.

Biological Activities

Research indicates that pyridine derivatives, including 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile, exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyridine derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 0.25 mg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit greater anti-inflammatory activity than curcumin, indicating potential therapeutic applications in inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile may inhibit cell growth in various cancer cell lines. The mechanism of action appears to involve interactions with specific molecular targets within cancer cells, leading to apoptosis .

Synthesis Methods

The synthesis of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile can be achieved through several methods, including:

  • Multicomponent Reactions : These reactions involve the simultaneous reaction of multiple reactants to form the desired product in a single step.
  • Functional Group Modification : Starting from simpler pyridine derivatives, selective functionalization can introduce the hydroxymethyl and carbonitrile groups.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the hydroxymethyl group or the carbonitrile moiety can significantly impact the biological activity of the compound. For example, variations in substitution patterns on the phenyl ring have been correlated with enhanced antimicrobial and anticancer activities .

Compound NameStructureUnique Features
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrileStructureSimilar structure with different substitution patterns
5-Chloro-3-(hydroxymethyl)phenylpyridineStructureChlorine substitution affects reactivity and biological activity
6-Amino-4-methyl-pyridine-2-carbonitrileStructureAmino group introduces different reactivity and biological properties

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. Results indicated that compounds structurally related to 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile exhibited significant growth inhibition in T-lymphoblastic cell lines, suggesting potential for development as anticancer agents .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against multiple bacterial strains. The results showed that certain modifications led to enhanced efficacy against resistant strains, highlighting the therapeutic potential of these compounds in treating infections caused by resistant bacteria .

Q & A

Basic: What are the common synthetic routes for 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multistep functionalization , starting with pyridine or phenyl precursors. Key steps include:

  • Nucleophilic substitution to introduce the hydroxymethyl group at the phenyl ring (e.g., using formaldehyde derivatives under basic conditions) .
  • Cyano group installation via palladium-catalyzed cross-coupling or nitrile transfer reactions, often requiring anhydrous conditions and catalysts like CuCN .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/piperidine mixtures improve cyclization efficiency in related pyridine-carbonitrile syntheses .
    Yield optimization requires strict temperature control (60–100°C) and inert atmospheres to prevent oxidation of the hydroxymethyl group .

Basic: How can researchers characterize the hydroxymethyl and nitrile groups in this compound?

  • FTIR : Hydroxymethyl O–H stretch (~3200–3600 cm⁻¹) and nitrile C≡N peak (~2200–2250 cm⁻¹) .
  • ¹H/¹³C NMR : Hydroxymethyl protons appear as a singlet (~δ 4.5–5.0 ppm), while nitrile carbons resonate at ~δ 115–120 ppm .
  • Mass Spectrometry : Exact mass (calculated for C₁₃H₁₀N₂O: 210.0793) confirms molecular integrity. LC-MS with ESI+ ionization is preferred for polar derivatives .

Advanced: What strategies address regioselectivity challenges during functionalization of the pyridine ring?

Regioselectivity issues arise due to competing electronic effects (e.g., nitrile’s electron-withdrawing nature vs. hydroxymethyl’s electron-donating effect). Solutions include:

  • Directed ortho-metalation : Use of directing groups (e.g., amides) to guide substitutions at specific positions .
  • Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution (e.g., Fukui indices) .
  • Protection/deprotection : Temporarily blocking the hydroxymethyl group with silyl ethers (e.g., TBSCl) minimizes interference during nitrile modifications .

Advanced: How should researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

Contradictions often stem from assay variability or substituent effects:

  • Control experiments : Validate assay conditions (pH, temperature) and exclude solvent interference (e.g., DMSO toxicity thresholds) .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., replacing hydroxymethyl with methoxy) to isolate functional group contributions .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to rationalize potency differences .

Advanced: What methodologies ensure stability of the hydroxymethyl group under varying experimental conditions?

  • Oxidative stability : Monitor via HPLC under aerobic vs. inert conditions. Antioxidants (e.g., BHT) or low-temperature storage (−20°C) prevent degradation to aldehyde/carboxylic acid derivatives .
  • pH-dependent hydrolysis : Buffered solutions (pH 6–8) minimize decomposition. Accelerated stability studies (40°C/75% RH) predict shelf-life .
  • Solid-state analysis : X-ray crystallography or TGA identifies polymorphic forms affecting stability .

Advanced: How can researchers design SAR studies to optimize this compound for kinase inhibition?

  • Core modifications : Introduce electron-withdrawing groups (e.g., fluoro) at the phenyl ring to enhance binding affinity .
  • Nitrile bioisosteres : Replace –CN with tetrazole or triazole to improve solubility while retaining hydrogen-bonding capacity .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) for targeted protein degradation .

Advanced: What analytical techniques differentiate between polymorphs or tautomeric forms of this compound?

  • PXRD : Distinct diffraction patterns identify crystalline vs. amorphous forms .
  • Solid-state NMR : Detects tautomeric shifts (e.g., keto-enol equilibria) in the hydroxymethyl group .
  • DSC : Melting point variations (>5°C) indicate polymorphic transitions .

Basic: What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods due to nitrile toxicity (potential HCN release under heat) .
  • PPE : Nitrile gloves and goggles; avoid skin contact with hydroxymethyl derivatives (potential sensitizers) .
  • Spill management : Absorb with vermiculite and neutralize with 10% NaOH .

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